molecular formula C16H32N4O3S B5595818 1-[(dimethylamino)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide

1-[(dimethylamino)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide

Cat. No. B5595818
M. Wt: 360.5 g/mol
InChI Key: NRIUSJPWBLOHIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine derivatives involves complex reactions including coupling reactions under controlled conditions, substitution at specific sites of the molecule, and careful selection of reactants to introduce desired functional groups. These synthetic routes offer insights into the preparation of 1-[(dimethylamino)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide and its derivatives, highlighting the importance of precise conditions for successful synthesis (Khalid et al., 2013).

Molecular Structure Analysis

The crystal and molecular structure studies of related compounds have provided valuable information on the arrangement and conformation of atoms within these molecules. Such studies reveal the geometric preferences of the sulfonamide and piperidine rings, contributing to an understanding of how structural variations can influence the chemical and physical properties of the compound (Naveen et al., 2015).

Chemical Reactions and Properties

Reactions involving piperidine derivatives, such as nucleophilic substitution, have been extensively studied. These reactions are influenced by the nature of the substituents and the solvent used, offering insights into the reactivity and mechanisms underlying the chemical transformations of 1-[(dimethylamino)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide (Sekiguchi et al., 1988).

Scientific Research Applications

Applications in N-heterocycle Synthesis

Chiral sulfinamides, notably tert-butanesulfinamide, have been extensively utilized in the stereoselective synthesis of amines and their derivatives, proving crucial in creating structurally diverse N-heterocycles such as piperidines, pyrrolidines, and azetidines. These compounds are key structural motifs in many natural products and therapeutics (Philip et al., 2020).

Role in Sulfonamide Inhibitors

Sulfonamide compounds, including 1-[(dimethylamino)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide, are significant for their roles as synthetic bacteriostatic antibiotics and in various therapeutic applications. Their usage spans treatments for bacterial infections, as diuretics, carbonic anhydrase inhibitors, antiepileptics, and in other clinical areas such as HIV protease inhibition and cancer treatment (Gulcin & Taslimi, 2018).

Environmental Biodegradability and Toxicity Studies

Research on the environmental fate, biodegradability, and potential toxicity of compounds like 1-[(dimethylamino)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide and their derivatives, particularly in the context of polyfluoroalkyl chemicals, has been comprehensive. Studies aim to understand their persistence, degradation pathways, and impacts on human health and the environment (Liu & Avendaño, 2013).

Synthesis and Pharmaceutical Applications

The chemical properties of sulfonamide-based compounds facilitate the synthesis of novel pharmaceuticals, showcasing a broad range of biological activities. Their applicability in creating drugs with potential antiviral, anticancer, and other therapeutic effects has been highlighted, underscoring the importance of sulfonamides in medicinal chemistry (Elgemeie et al., 2019).

properties

IUPAC Name

1-(dimethylsulfamoyl)-N-(3-pyrrolidin-1-ylbutyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N4O3S/c1-14(19-10-4-5-11-19)6-9-17-16(21)15-7-12-20(13-8-15)24(22,23)18(2)3/h14-15H,4-13H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIUSJPWBLOHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC(=O)C1CCN(CC1)S(=O)(=O)N(C)C)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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